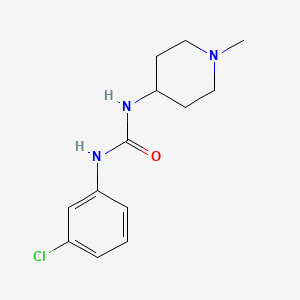![molecular formula C12H10N8O B5970328 N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine, commonly referred to as ODQ, is a chemical compound that has been used in various scientific research studies. ODQ is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.
Mechanism of Action
ODQ acts as a potent inhibitor of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine by binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This inhibition of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine activity leads to a decrease in the production of cGMP, which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects
The inhibition of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine activity by ODQ has several biochemical and physiological effects. ODQ has been shown to block the NO-mediated relaxation of smooth muscle cells, which can lead to vasoconstriction and an increase in blood pressure. It has also been shown to inhibit platelet aggregation, which can have implications for the treatment of thrombotic diseases. In addition, ODQ has been shown to modulate the release of neurotransmitters in the brain, which has implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ODQ in lab experiments is its high potency and specificity for N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine inhibition. This allows researchers to study the effects of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine inhibition on various physiological processes with a high degree of accuracy. However, one limitation of using ODQ is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving ODQ. One area of research is the development of new N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine inhibitors that are more potent and less toxic than ODQ. Another area of research is the investigation of the role of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine in the regulation of immune cell function and inflammation. Additionally, the development of new drug delivery systems for ODQ could have implications for the treatment of various diseases.
Synthesis Methods
ODQ can be synthesized through a multistep process that involves the condensation of 3,4-dimethylaniline with 2-chloro-5-nitropyrazine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 1,2,5-oxadiazole-3,4-dicarboxylic acid anhydride and sodium azide to form ODQ.
Scientific Research Applications
ODQ has been widely used in scientific research studies to investigate the role of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine in various physiological processes. It has been shown to inhibit the NO-mediated relaxation of smooth muscle cells, which has implications for the treatment of cardiovascular diseases such as hypertension. ODQ has also been used to study the role of N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine in the regulation of platelet aggregation, inflammation, and neuronal signaling.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O/c1-6-3-4-8(5-7(6)2)13-9-11-15-18-19-20(11)12-10(14-9)16-21-17-12/h3-5H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUOJPGNITYNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N4C2=NN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)